An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Chloro-6-isopropylpyridazine
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Chloro-6-isopropylpyridazine
Introduction
3-Chloro-6-isopropylpyridazine is a heterocyclic organic compound featuring a pyridazine ring substituted with a chlorine atom and an isopropyl group.[1][2] As a functionalized pyridazine, it serves as a highly valuable and versatile building block in the fields of organic synthesis and medicinal chemistry. The pyridazine scaffold is recognized as a "privileged structure," known for its ability to interact with a wide array of biological targets, which has led to its incorporation into numerous clinically significant molecules.[3][4]
The unique electronic properties of the pyridazine ring, characterized by its two adjacent nitrogen atoms, render it electron-deficient.[4] This property activates the C3-chlorine atom for nucleophilic substitution, making 3-Chloro-6-isopropylpyridazine an ideal precursor for generating diverse molecular libraries.[5] Its derivatives have shown potential in the development of therapeutics targeting the central nervous system (CNS) and as selective kinase inhibitors.[3][6] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering a technical resource for researchers and drug development professionals.
Physicochemical and Spectroscopic Properties
The fundamental properties of 3-Chloro-6-isopropylpyridazine are summarized below. This data is crucial for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 570416-35-2 | [1][2] |
| Molecular Formula | C₇H₉ClN₂ | [1][7] |
| Molecular Weight | 156.61 g/mol | [1][7] |
| IUPAC Name | 3-chloro-6-(propan-2-yl)pyridazine | [1] |
| Boiling Point | 262.9 ± 20.0 °C at 760 mmHg | [1] |
| Storage Conditions | Store in a dry, cool, and well-sealed place | [1][8] |
Spectroscopic Profile
Structural elucidation and purity assessment of 3-Chloro-6-isopropylpyridazine rely on standard spectroscopic techniques.[9] While raw spectra should be obtained from the supplier, the expected spectroscopic characteristics are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the isopropyl and pyridazine ring protons. The isopropyl group should present as a septet for the single methine proton and a doublet for the six equivalent methyl protons. The two protons on the pyridazine ring will appear as two distinct doublets in the aromatic region, with their coupling constant indicating their ortho relationship.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The two methyl carbons of the isopropyl group will appear as one signal, with the methine carbon further downfield. The four unique carbons of the pyridazine ring will be observed in the aromatic region, with the carbon atom bonded to chlorine (C3) being significantly influenced by the halogen's electronegativity.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic (M+2) peak, approximately one-third the intensity of the M⁺ peak, will be present due to the natural isotopic abundance of ³⁷Cl, confirming the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for both aromatic and aliphatic protons. Key signals will also include C=N and C=C stretching frequencies associated with the pyridazine ring and a C-Cl stretching vibration in the fingerprint region.
Synthesis and Manufacturing
The synthesis of functionalized pyridazines often starts from readily available precursors like maleic anhydride.[10] While specific, scaled-up manufacturing protocols for 3-Chloro-6-isopropylpyridazine are proprietary, a logical and common synthetic approach involves the initial formation of a dichlorinated pyridazine intermediate, followed by selective functionalization. The synthesis of the closely related and commercially important intermediate, 3,6-dichloro-4-isopropylpyridazine, provides a well-documented template for this process.[10][11]
Synthetic Pathway Overview
A plausible synthetic route begins with the reaction of 3,6-dichloropyridazine with isobutyric acid in the presence of a silver nitrate catalyst and a persulfate oxidant.[11] This reaction, a form of radical alkylation, introduces the isopropyl group onto the pyridazine ring at the 4-position, yielding 3,6-dichloro-4-isopropylpyridazine. Subsequent selective dechlorination at the 6-position would yield the target compound, 3-Chloro-6-isopropylpyridazine.
Caption: Proposed two-step synthesis of 3-Chloro-6-isopropylpyridazine.
Experimental Protocol: Synthesis of 3,6-Dichloro-4-isopropylpyridazine Intermediate
This protocol is adapted from established procedures for the synthesis of the dichloro- intermediate, which is a critical precursor.[11]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, dissolve 3,6-dichloropyridazine (1.0 eq), isobutyric acid (1.25 eq), and silver nitrate (0.1 eq) in water.
-
Initiation: Heat the mixture to 60-70 °C.
-
Radical Formation: Prepare a solution of ammonium persulfate (1.5 eq) in water and add it dropwise to the heated reaction mixture over 30 minutes. The persulfate acts as a radical initiator.
-
Reaction: Stir the mixture vigorously at 70-75 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Adjust the pH to 9-10 with an aqueous base (e.g., NH₄OH or NaHCO₃ solution).[11]
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).
-
Purification: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude oil via column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield pure 3,6-dichloro-4-isopropylpyridazine.[11]
Chemical Reactivity and Mechanistic Insights
The reactivity of 3-Chloro-6-isopropylpyridazine is dominated by the chemistry of its substituted pyridazine ring. The key to its utility as a synthetic intermediate is the chlorine atom at the C3 position, which is susceptible to nucleophilic displacement.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the two ring nitrogen atoms significantly reduces the electron density of the pyridazine ring, making it highly electrophilic.[6] This electronic feature facilitates Nucleophilic Aromatic Substitution (SNAr) at the chlorine-bearing carbon. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the C3 carbon, forming a resonance-stabilized anionic intermediate (a Meisenheimer-like complex), followed by the elimination of the chloride leaving group to restore aromaticity.[5][12]
This reactivity allows for the facile introduction of a wide range of functional groups, including amines, hydrazines, alkoxides, and thiols, by reacting 3-Chloro-6-isopropylpyridazine with the corresponding nucleophile.[5][6]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Protocol: Example Nucleophilic Substitution with Hydrazine
This protocol describes the synthesis of a hydrazinylpyridazine derivative, a common precursor for constructing fused heterocyclic systems like triazolopyridazines.[6] The methodology is adapted from procedures for analogous chloropyridazines.[5]
-
Setup: In a round-bottom flask, suspend 3-Chloro-6-isopropylpyridazine (1.0 eq) in a suitable solvent like ethanol or n-butanol.
-
Reagent Addition: Add hydrazine hydrate (2.5 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 2-4 hours.
-
Monitoring: Follow the disappearance of the starting material by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate. If so, collect the solid by filtration and wash with cold ethanol.
-
Workup: If the product remains in solution, concentrate the mixture under reduced pressure. Add water to the residue to precipitate the product or extract with an appropriate organic solvent.
-
Purification: Wash the crude product with water and dry under vacuum. If necessary, recrystallize from a suitable solvent (e.g., isopropanol) to obtain the pure 3-hydrazinyl-6-isopropylpyridazine.
Applications in Research and Drug Discovery
3-Chloro-6-isopropylpyridazine is a valuable intermediate primarily used in the synthesis of more complex molecules for agrochemical and pharmaceutical applications.[6][13]
-
Medicinal Chemistry Core: The pyridazine heterocycle is a cornerstone in drug design. Its ability to act as a bioisostere for a phenyl ring while offering improved physicochemical properties (like reduced lipophilicity) makes it attractive for optimizing drug candidates.[4]
-
Intermediate for Advanced Therapeutics: The related compound, 3,6-dichloro-4-isopropylpyridazine, is a key intermediate in the synthesis of Resmetirom , a selective thyroid hormone receptor-β agonist developed for treating non-alcoholic steatohepatitis (NASH).[10] This highlights the therapeutic relevance of the isopropyl-pyridazine core. 3-Chloro-6-isopropylpyridazine provides a scaffold to create novel analogs for similar biological targets.
-
Scaffold for Kinase Inhibitors: Fused pyridazine systems, often synthesized from chloropyridazine precursors, are prevalent in the design of potent and selective kinase inhibitors for oncology applications.[6]
Safety, Handling, and Storage
As a chlorinated organic compound, 3-Chloro-6-isopropylpyridazine requires careful handling in a laboratory setting. While a specific, comprehensive toxicological profile is not widely published, data from related chloropyridazines and general laboratory safety standards should be followed.[14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[15]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[8][16] Avoid contact with skin and eyes.[15] In case of contact, rinse immediately and thoroughly with water.[15]
-
Fire Safety: While not highly flammable, standard precautions for organic chemicals should be taken. Use appropriate fire extinguishers (dry chemical, CO₂, or foam).[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][16]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.[14]
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